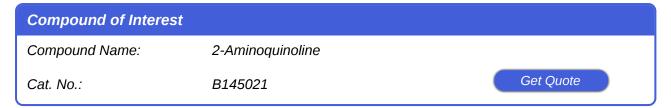


2-Aminoquinoline: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **2-Aminoquinoline**, a versatile heterocyclic amine of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its role in oncology and inflammation.

Core Compound Identification

CAS Number: 580-22-3[1][2][3][4][5]

Molecular Formula: $C_9H_8N_2[1][2][3][4][6]$

Molecular Weight: 144.17 g/mol [1][3][4][6][7]

Synonyms: 2-Quinolinamine[1][4]

Physicochemical Properties



Property	Value	Source
Melting Point	126-131 °C	[1][3]
Appearance	Light yellow to brown solid	[2]
Solubility	Soluble in Chloroform, Methanol	[3]
рКа	3.43 (at 20°C)	[3]
LogP	1.87	[6][7]

Synthesis of 2-Aminoquinoline Derivatives

The synthesis of **2-aminoquinoline**s can be achieved through various methods. A common approach involves the cyclization of 2-aminoaryl ketones or aldehydes with compounds containing an active methylene group, such as nitriles. Transition-metal-free reactions mediated by bases like potassium tert-butoxide (KOtBu) offer an efficient route.[2]

Representative Experimental Protocol: Synthesis via Friedländer Annulation

This protocol is a generalized representation of the Friedländer annulation, a classical method for quinoline synthesis.

- Reaction Setup: A mixture of a 2-aminobenzaldehyde or 2-aminoketone derivative (1.0 eq) and a carbonyl compound containing an α-methylene group (e.g., an α-amino nitrile) (1.2 eq) is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.
- Catalyst Addition: A catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture.
- Reaction Conditions: The reaction mixture is heated to reflux (typically 80-150 °C) and stirred for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).



- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent
 is removed under reduced pressure. The residue is then partitioned between an organic
 solvent (e.g., ethyl acetate) and water.
- Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and
 concentrated. The crude product is purified by column chromatography on silica gel using an
 appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired
 2-aminoquinoline derivative.
- Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

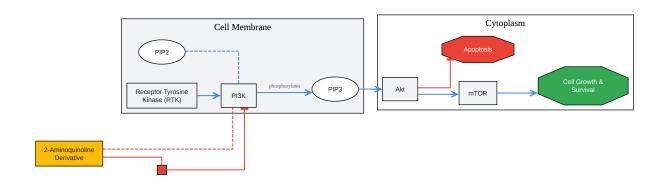
Applications in Drug Discovery and Research

2-Aminoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry due to their wide range of biological activities.

Anti-Cancer Activity

Derivatives of **2-aminoquinoline** have demonstrated significant potential as anti-cancer agents. One of the key mechanisms of action is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.





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Caption: Inhibition of the PI3K/Akt/mTOR pathway by **2-aminoquinoline** derivatives.

Anti-Inflammatory Activity

Certain quinoline derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6) in macrophage cell lines.[8]

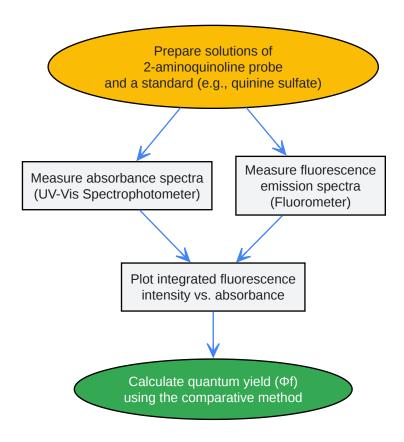
Compound	Concentration	% Inhibition of TNF-α	% Inhibition of IL-6
6d (hydrochloride salt)	10 μΜ	Significant	Significant
20 μΜ	Significant	Significant	
40 μΜ	Significant	Significant	_

Data derived from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages. "Significant" indicates a dose-dependent inhibition as reported in the source literature.[8]



Fluorescent Probes

The quinoline scaffold is a key component in the design of fluorescent probes for bio-imaging and the detection of metal ions.[9][10] The photophysical properties of these probes can be tuned by chemical modifications, enabling applications in visualizing cellular processes and quantifying specific analytes.



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Caption: Workflow for determining the fluorescence quantum yield of a **2-aminoquinoline** probe.

The quantum yield (Φf) is calculated using the following equation:

$$\Phi f, x = \Phi f, s * (Gradx / Grads) * (\eta x^2 / \eta s^2)$$

Where 'x' denotes the sample and 's' the standard, 'Grad' is the gradient from the plot of integrated fluorescence intensity versus absorbance, and ' η ' is the refractive index of the solvent.[11]



Conclusion

2-Aminoquinoline is a foundational structure in the development of new therapeutic agents and research tools. Its derivatives have shown considerable promise in oncology and the treatment of inflammatory diseases. The synthetic versatility of the quinoline ring system continues to provide a rich area for further exploration and discovery in medicinal chemistry and materials science.

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